molecular formula C14H9N3O3S B2880879 N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide CAS No. 941966-23-0

N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide

Cat. No. B2880879
CAS RN: 941966-23-0
M. Wt: 299.3
InChI Key: WJDYUMOXAOWFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The functionalization of the benzothiazole ring with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps. For instance, in the synthesis of benzothiazole derivatives, various reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others are used .

Scientific Research Applications

Structure-Function Relationship in Drug Development

Thiazolides, including derivatives similar to N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide, have been studied for their anti-infectious properties against a range of pathogens, including intestinal parasites, bacteria, and viruses. Research by Brockmann et al. (2014) on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells suggests that specific molecular structures of thiazolides interact with the detoxification enzyme GSTP1, crucial for inducing cell death in colon cancer cells. This indicates their potential application in cancer therapeutics by targeting specific cellular mechanisms (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Anticancer Potential

Romero-Castro et al. (2011) synthesized and evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. The study identified compounds with selective cytotoxic activity, providing a foundation for developing new anticancer agents. This research underscores the importance of structural modification in benzothiazole derivatives for enhancing anticancer activity (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodrı́guez, 2011).

Anticonvulsant Applications

The development of quality control methods for promising anticonvulsant compounds derived from thiazole derivatives highlights the potential of these compounds in treating seizure disorders. Sych et al. (2018) focused on the standardization of a compound demonstrating high anticonvulsive activity, outlining the importance of quality control in the pharmaceutical development process (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Antibacterial and Antiparasitic Activity

Further studies extend the application of benzothiazole derivatives to antibacterial and antiparasitic treatments. For instance, Gupta (2018) demonstrated that hydroxy-substituted benzothiazole derivatives exhibit significant antibacterial activity against Streptococcus pyogenes, indicating their potential as novel antimicrobial agents (Gupta, 2018).

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDYUMOXAOWFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.